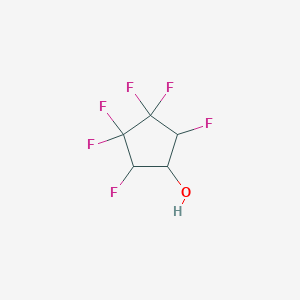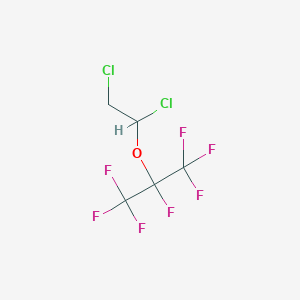
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene, or 3-TFEN, is a nitroaromatic compound with a wide range of applications in scientific research. It is a colorless solid that is available as a 97% pure reagent grade material. 3-TFEN is used as a reagent in organic synthesis, as a catalyst in metal-catalyzed transformations, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-TFEN is not fully understood. However, it is believed that the nitro group of the compound undergoes protonation and subsequent nucleophilic attack by the tetrafluoroethanol, resulting in the formation of a nitro-alcohol intermediate. This intermediate then undergoes a cyclization reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFEN are not yet known. It is important to note that the compound is highly toxic and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-TFEN in laboratory experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective reagent. The main limitation of 3-TFEN is its toxicity, which makes it unsuitable for use in biological experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-TFEN in scientific research. These include further study of its mechanism of action, the development of new synthetic methods, and the use of 3-TFEN as a catalyst in the synthesis of novel compounds. Additionally, further research into the biochemical and physiological effects of 3-TFEN could lead to new applications in the pharmaceutical and medical fields. Finally, further study of the structure-activity relationships of 3-TFEN could lead to the development of new materials with unique properties.
Méthodes De Synthèse
3-TFEN is synthesized by the reaction of 2-nitrotoluene with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 80-120°C. The product is then isolated and purified by column chromatography or crystallization.
Applications De Recherche Scientifique
3-TFEN has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of reaction mechanisms, and the synthesis of polymers. It has also been used as a catalyst in metal-catalyzed transformations and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Propriétés
IUPAC Name |
1-methyl-2-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c1-5-3-2-4-6(7(5)14(15)16)17-9(12,13)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMQCBNFRGNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)










